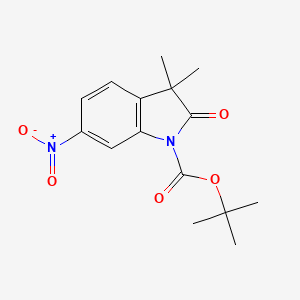
3-(3-Methoxypiperidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxypiperidin-1-yl)propanoic acid is an organic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol This compound is characterized by the presence of a piperidine ring substituted with a methoxy group and a propanoic acid moiety
Méthodes De Préparation
The synthesis of 3-(3-Methoxypiperidin-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the bromination of dimethyl fumarate under photoflow conditions, followed by the formation of an isoxazole ring, methylation, ester reduction, benzylic chlorination, benzylic substitution, and finally hydrolysis and decarboxylation . This multi-step process ensures the formation of the desired compound with high purity and yield.
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
3-(3-Methoxypiperidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(3-Methoxypiperidin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxypiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(3-Methoxypiperidin-1-yl)propanoic acid can be compared with other similar compounds, such as:
3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride: This compound has a similar piperidine ring structure but with different substituents.
3-(4-Methylpiperazin-1-yl)propanoic acid: Another similar compound with a piperazine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
3-(3-methoxypiperidin-1-yl)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-13-8-3-2-5-10(7-8)6-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
Clé InChI |
QIWFLLVVMPJLDP-UHFFFAOYSA-N |
SMILES canonique |
COC1CCCN(C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960009.png)






![(10R,13s)-13-[(z,1r)-4-isopropyl-1-methyl-hex-4-enyl]-10-methyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B12960065.png)
